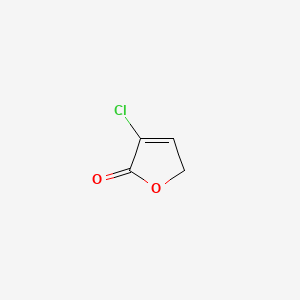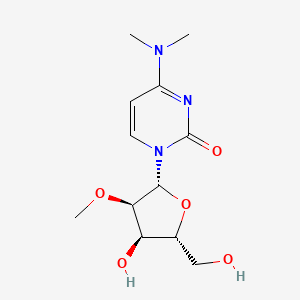
1-(1,4-dioxan-2-yl)-N-methylmethanamine
Descripción general
Descripción
1,4-Dioxane is a heterocyclic organic compound. It is a colorless liquid with a faint sweet odor similar to that of diethyl ether . It is classified as an ether .
Synthesis Analysis
1,4-Dioxanes can be synthesized through various methods. One renowned approach relies on intramolecular cyclizations of 1,2-diol derivatives . Another method involves the coupling of carbon radicals generated during photolysis, radiolysis, oxidation reactions, and organometallic catalyzed reactions .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For instance, 1,4-Dioxan-2-yl(diphenyl)methanol has a molecular formula of C17H18O3 .
Chemical Reactions Analysis
The chemical reactions of 1,4-dioxanes depend on their substituents. For example, α-monoalkoxyalkyl radicals produced from 1,4-dioxane react with 4-nitrobenzonitrile by addition to give N-alkoxyaminoxyl-type radicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental techniques. For example, 1,4-Dioxan-2-yl hydroperoxide has a density of 1.3±0.1 g/cm3 .
Aplicaciones Científicas De Investigación
Environmental Impact and Remediation
1,4-Dioxane is a contaminant found in various consumer and food products, and its characteristics enable widespread contamination of drinking water supplies. Over one-fifth of U.S. public drinking water supplies contain detectable levels of 1,4-dioxane. The difficulty in removing 1,4-dioxane from water using conventional adsorption and membrane filtration techniques underscores the need for alternative approaches. Animal studies suggest 1,4-dioxane is a probable human carcinogen, necessitating further research on human health effects, environmental fate, analytical detection, and treatment technologies (Godri Pollitt et al., 2019).
Cancer Therapy
Research into inhibitors of indoleamine-2,3-dioxygenase (IDO), an immunosuppressive enzyme, highlights the potential of targeting IDO for cancer therapy. Clinical trials using an inhibitor of IDO, 1-methyltryptophan (1MT), have been initiated. However, a thorough understanding of IDO biology is essential to comprehend the effect of IDO inhibitors and to provide a rationale for their therapeutic application in cancer (Löb et al., 2009).
Carcinogenic Potential and Health Effects
A critical review of 1,4-dioxane reveals its carcinogenic potential, primarily affecting the liver and nasal cavity via oral intake. High doses leading to liver toxicity are necessary for tumor development, suggesting that 1,4-dioxane acts as a tumor promoter. This indicates the importance of reevaluating the carcinogenic potency of 1,4-dioxane (Stickney et al., 2003).
Herbicide Toxicity and Environmental Impact
The worldwide use of 2,4-dichlorophenoxyacetic acid (2,4-D) herbicide in agriculture and urban activities has led to environmental contamination. Research on 2,4-D toxicology and mutagenicity has advanced, aiming to understand its toxicity, resistance, and impact on non-target species. Future research should focus on molecular biology, gene expression, and pesticide degradation (Zuanazzi et al., 2020).
Soil Contamination and Human Exposure
Field studies examining the relationship between soil contamination by dioxins and dioxin levels in human serum indicate that soil levels are not significant predictors for serum concentrations. Instead, factors like age, gender, and lifestyle choices are more strongly correlated with serum dioxin levels. This suggests limited ongoing exposure from contaminated soil (Demond et al., 2012).
Food Pathways and Human Exposures to Dioxins
Animal food products are significant pathways for human exposure to dioxins. Dioxins concentrate in the fat of animal products, leading to low background concentrations in the general human population. Reducing sources of dioxins is more effective than changing agricultural practices or food consumption patterns to decrease human exposure (Fries, 1995).
Safety And Hazards
Propiedades
IUPAC Name |
1-(1,4-dioxan-2-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-7-4-6-5-8-2-3-9-6/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQGIBVMSBPIEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1COCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394323 | |
| Record name | 1-(1,4-Dioxan-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,4-dioxan-2-yl)-N-methylmethanamine | |
CAS RN |
264254-04-8 | |
| Record name | 1-(1,4-Dioxan-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(1,4-dioxan-2-yl)methyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B1352133.png)
![3-[(2-Ethoxyphenoxy)methyl]piperidine](/img/structure/B1352136.png)


![3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1352142.png)
